molecular formula C14H11NO B12846274 2-Hydroxy-2,2-diphenylacetonitrile

2-Hydroxy-2,2-diphenylacetonitrile

Cat. No.: B12846274
M. Wt: 209.24 g/mol
InChI Key: LKDQZKOTSCOPIZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2,2-diphenylacetonitrile is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a hydroxyl group and a nitrile group attached to a central carbon atom, which is also bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-2,2-diphenylacetonitrile involves the reaction of mandelonitrile with benzene in the presence of concentrated sulfuric acid as a condensing agent. The reaction is carried out at a temperature below 45°C, followed by the addition of water, separation of the oil layer, and distillation to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient condensing agents and optimized reaction conditions ensures high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2,2-diphenylacetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylmethylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxy-2,2-diphenylacetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,2-diphenylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Hydroxy-2,2-diphenylacetic acid
  • 2-Hydroxy-2,2-diphenylacetamide
  • 2-Hydroxy-2,2-diphenylpropionitrile

Comparison: Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

2-hydroxy-2,2-diphenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDQZKOTSCOPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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